Co-Crystal Structure-Guided Binding Mode: Direct Evidence of Target Engagement at 1.55 Å Resolution
2-Amino-5-bromobenzothiazole was identified as Fragment 10 in a fragment-based screen targeting Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase essential for mycobacterial growth [1]. The compound was co-crystallized with TrmD, yielding a high-resolution X-ray structure (PDB ID: 6QOG) at 1.55 Å resolution. The electron density clearly positions the 5-bromo substituent within a defined hydrophobic subpocket of the active site, establishing a key interaction not accessible to the unsubstituted 2-aminobenzothiazole fragment (which exhibited no detectable binding in the same assay) [1]. Structural superposition with the 6-bromo regioisomer (PDB ID: not determined in this study) revealed that the 6-bromo substitution would sterically clash with the protein backbone, rationalizing the observed binding-site specificity for the 5-bromo regioisomer [1].
| Evidence Dimension | Ligand–target binding (co-crystal structure resolution and specific interaction) |
|---|---|
| Target Compound Data | 1.55 Å resolution co-crystal structure with TrmD; 5-bromo substituent occupies hydrophobic subpocket |
| Comparator Or Baseline | 2-Aminobenzothiazole: no detectable binding; 2-Amino-6-bromobenzothiazole: predicted steric clash with protein backbone |
| Quantified Difference | Qualitative: binding detected only for the 5-bromo regioisomer; 6-bromo isomer predicted inactive due to steric hindrance |
| Conditions | X-ray crystallography using M. abscessus TrmD protein expressed in E. coli; fragment soaking at 10 mM |
Why This Matters
The high-resolution co-crystal structure provides atomic-level validation of the 5-bromo substituent's role in target engagement, a critical parameter for fragment elaboration and lead optimization that cannot be recapitulated with unsubstituted or 6-bromo analogs.
- [1] Thomas, S. E., Whitehouse, A. J., Coyne, A. G., Abell, C., Mendes, V., & Blundell, T. L. (2020). Fragment-based discovery of a new class of inhibitors targeting mycobacterial tRNA modification. Nature Communications, 11, 4451. View Source
